1-Deoxynojirimycin 1-Deoxynojirimycin Duvoglustat is an optically active form of 2-(hydroxymethyl)piperidine-3,4,5-triol having 2R,3R,4R,5S-configuration. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-HIV agent, an anti-obesity agent, a bacterial metabolite, a hypoglycemic agent, a hepatoprotective agent and a plant metabolite. It is a 2-(hydroxymethyl)piperidine-3,4,5-triol and a piperidine alkaloid.
An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.
1-Deoxynojirimycin is a natural product found in Parmotrema austrosinense, Parmotrema praesorediosum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19130-96-2
VCID: VC0003688
InChI: InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
SMILES: C1C(C(C(C(N1)CO)O)O)O
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol

1-Deoxynojirimycin

CAS No.: 19130-96-2

Cat. No.: VC0003688

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

1-Deoxynojirimycin - 19130-96-2

CAS No. 19130-96-2
Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
Standard InChI InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
Standard InChI Key LXBIFEVIBLOUGU-JGWLITMVSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O
SMILES C1C(C(C(C(N1)CO)O)O)O
Canonical SMILES C1C(C(C(C(N1)CO)O)O)O
Appearance Assay:≥95%A crystalline solid
Melting Point 206°C

Chemical and Physical Properties

Structural Characteristics

The stereochemistry of 1-DNJ confers specificity in enzyme interactions. Its piperidine backbone with four hydroxyl groups mimics the transition state of glycoside hydrolysis, enabling potent inhibition of α-glucosidases .

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₆H₁₃NO₄
Molecular Weight163.17 g/mol
Melting Point195–196°C
Water Solubility25 mg/mL
LogP (Partition Coefficient)-1.8
Stability>2 years at -20°C

Biochemical Mechanisms of Action

α-Glucosidase Inhibition

1-DNJ competitively binds to the active site of α-glucosidases (Ki = 2.1 mM for glucosidase I, 7 mM for glucosidase II) , delaying carbohydrate digestion and reducing postprandial hyperglycemia. This mechanism underpins its antidiabetic effects and forms the basis for the derivative miglitol .

Endoplasmic Reticulum Stress Modulation

In hypothalamic neurons, 1-DNJ (10–50 μg/mL) reduces ER stress markers (Grp78, Chop, Xbp-1s) by 40–60%, restoring leptin receptor signaling and suppressing appetite in obese mice . This occurs via enhanced adiponectin secretion (2.3-fold increase in mRNA expression) .

Mitochondrial Regulation

At 10 μM, 1-DNJ rescues mitochondrial membrane potential in hypertrophic cardiomyocytes by promoting optic atrophy protein 1 (OPA1) oligomerization, restoring cristae structure, and improving calcium handling (25% increase in Ca²⁺ transient amplitude) .

Pharmacological Effects

Anticancer Activity

In ACP02 gastric adenocarcinoma cells, 1-DNJ (9.6–19.3 mM) induces:

  • 70% reduction in cell viability after 72 hours

  • 2.5-fold increase in apoptotic cells via caspase-3 activation

  • 85% suppression of reactive oxygen species (ROS) production

For A172 glioblastoma cells, lower concentrations (2.6–5.3 mM) achieve:

  • Complete inhibition of cell migration within 48 hours

  • G0/G1 cell cycle arrest in 65% of treated cells

Metabolic Regulation

Central administration of 1-DNJ (ICV 5 μg/day) in high-fat diet mice:

  • Reduces daily food intake by 28%

  • Decreases body weight gain by 35% over 12 weeks

  • Enhances insulin sensitivity (50% lower HOMA-IR scores)

Cardiovascular Protection

In angiotensin II-induced cardiac hypertrophy models:

  • 1-DNJ (50 mg/kg/day) reduces left ventricular mass by 22%

  • Improves ejection fraction from 45% to 58%

  • Restores mitochondrial complex I activity by 40%

Therapeutic Applications

Clinically Approved Derivatives

DerivativeTarget ConditionMechanismApproval Status
MiglitolType 2 DiabetesIntestinal α-glucosidase inhibitionFDA Approved
MiglustatGaucher DiseaseGlucosylceramide synthase inhibitionEMA Approved
MigalastatFabry DiseasePharmacological chaperoneFDA Approved

Emerging Applications

  • Antiviral Therapy: 1-DNJ derivatives block HIV envelope glycoprotein processing (EC₅₀ = 3.2 μM)

  • Oncology: Phase I trials exploring 1-DNJ combinations with gemcitabine in pancreatic cancer

  • Neuroprotection: Preclinical data shows 40% reduction in β-amyloid plaque formation in Alzheimer’s models

Pharmacokinetic Profile

Absorption and Distribution

  • Oral bioavailability: 12–15% in rodent models

  • Blood-brain barrier penetration: 0.8% of plasma concentration

  • Tissue accumulation: Liver > Kidney > Heart (5:3:1 ratio)

Metabolism and Excretion

  • Renal clearance: 65% of administered dose within 24 hours

  • Half-life (IV): 2.1 hours in primates

  • No detectable cytochrome P450 metabolism

Recent Advances and Future Directions

Mitochondrial Rescue Therapy

The 2023 discovery of 1-DNJ’s OPA1-stabilizing effects has opened new avenues for treating mitochondrial disorders. Ongoing work focuses on:

  • Optimizing cardiac delivery via nanoparticle encapsulation (75% increased myocardial uptake in mice)

  • Combinatorial regimens with metformin for synergistic AMPK activation

Precision Oncology Approaches

Tumor-selective delivery systems under investigation:

  • pH-responsive dendrimers targeting acidic tumor microenvironments

  • Antibody-drug conjugates against EGFR-overexpressing cancers

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator